3-[2-cyclopentyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1-ethyl-1H-pyrazol-3-yl)propanamide
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Overview
Description
3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the cyclopentyl and ethylpyrazolyl groups further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the cyclopentyl group: This can be done through a Grignard reaction or other organometallic coupling reactions.
Formation of the final amide linkage: This step involves the reaction of the intermediate with 1-ethyl-1H-pyrazol-3-amine under amide coupling conditions, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and pyrazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and metabolism.
Comparison with Similar Compounds
Similar Compounds
- **3-[2-CYCLOPENTYL-6-OXO-4-(METHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
- **3-[2-CYCLOPENTYL-6-OXO-4-(CHLORO)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
Uniqueness
The presence of the trifluoromethyl group in 3-[2-CYCLOPENTYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1-ETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE distinguishes it from similar compounds. This group enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H23F3N6O2 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-[2-cyclopentyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(1-ethylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C20H23F3N6O2/c1-2-27-9-7-16(25-27)24-17(30)8-10-28-18(31)11-15(20(21,22)23)14-12-29(26-19(14)28)13-5-3-4-6-13/h7,9,11-13H,2-6,8,10H2,1H3,(H,24,25,30) |
InChI Key |
CDQGXQRWRAWVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C4CCCC4)C(F)(F)F |
Origin of Product |
United States |
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